molecular formula C12H14INO2 B2930406 3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid CAS No. 2369899-45-4

3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid

Cat. No.: B2930406
CAS No.: 2369899-45-4
M. Wt: 331.153
InChI Key: KGPBFAGOOIIBLU-UHFFFAOYSA-N
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Description

3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an iodine atom at the 6th position of the quinoline ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

    Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline ring is replaced by a propanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline ring.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antimicrobial, and antiviral drugs.

    Biological Studies: The compound can be used to study the biological activities of quinoline derivatives, including their interactions with enzymes and receptors.

    Chemical Biology: It can serve as a probe to investigate the mechanisms of action of quinoline-based compounds in biological systems.

    Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid depends on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including:

    Enzymes: Inhibition of enzymes such as topoisomerases and kinases.

    Receptors: Binding to receptors such as G-protein coupled receptors (GPCRs) and nuclear receptors.

    DNA/RNA: Intercalation into DNA or RNA, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound without the iodine and propanoic acid groups.

    6-Iodoquinoline: Similar structure but lacks the propanoic acid moiety.

    Quinoline-3-carboxylic acid: Similar structure but lacks the iodine atom.

Uniqueness

3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid is unique due to the presence of both the iodine atom and the propanoic acid group, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, while the propanoic acid group can improve its solubility and facilitate interactions with biological targets.

Properties

IUPAC Name

3-(6-iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c13-10-3-4-11-9(8-10)2-1-6-14(11)7-5-12(15)16/h3-4,8H,1-2,5-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPBFAGOOIIBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)I)N(C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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